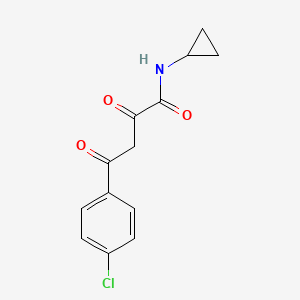
4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide, also known as CPDC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of cyclopropyl amides and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Environmental Remediation
Chlorophenols, including compounds structurally related to 4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide, have been the focus of studies aimed at detoxifying environmental pollutants. Technologies such as photoelectrochemical sensors for detecting toxic chlorinated organic pollutants in water showcase the application of nanomaterials in environmental monitoring and remediation. The synthesis of magnetic nanocomposites for the photocatalytic decomposition of chlorophenols in water represents another innovative approach to removing harmful environmental contaminants (Khoirakpam Kesho Singh et al., 2017).
Detection and Monitoring
Research has also focused on developing sensitive methods for the detection of chlorophenols, including compounds similar to this compound. For instance, BiPO4 nanocrystal/BiOCl nanosheet heterojunctions have been utilized as the basis for a photoelectrochemical sensor for 4-chlorophenol, highlighting the potential for monitoring these pollutants in aquatic environments (P. Yan et al., 2019).
Pharmaceutical Applications
While the specific applications of this compound in pharmaceuticals are not directly mentioned in the available literature, related compounds have been explored for their biological activity. The synthesis and evaluation of chlorophenyl derivatives for antimicrobial activities indicate the potential pharmaceutical applications of these compounds. For example, the study on the synthesis of some new tetrahydropyrimidine derivatives as potential biological agents demonstrates the ongoing research into the medicinal chemistry of chlorophenyl compounds (J. Akbari et al., 2008).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-9-3-1-8(2-4-9)11(16)7-12(17)13(18)15-10-5-6-10/h1-4,10H,5-7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKMRTFNDCPUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)
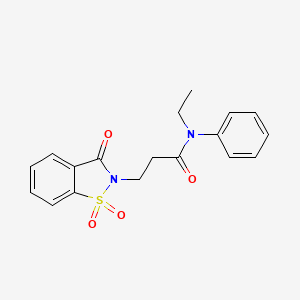


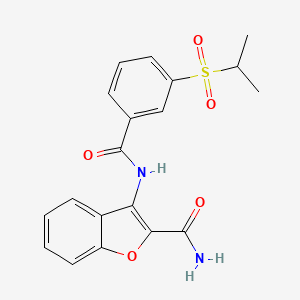
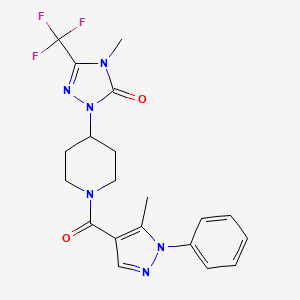
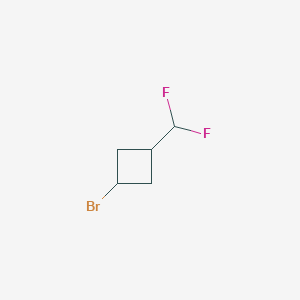

![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B2923015.png)

